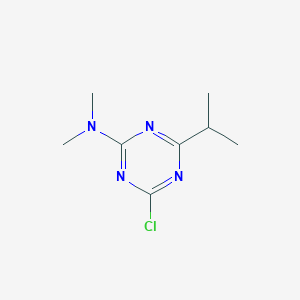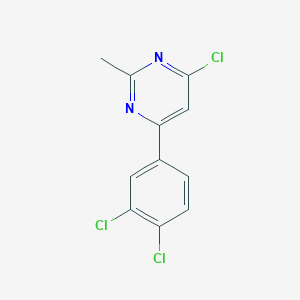
4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine (4-C6-DCP-2MP) is a pyrimidine derivative that has been widely studied for its synthesis, scientific research applications, and biochemical and physiological effects. 4-C6-DCP-2MP has been found to have a wide range of potential applications in the laboratory, including in organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Potential SARS-CoV-2 Agent
- Summary of Application : The compound has been synthesized and studied for its potential as a SARS-CoV-2 agent. It was synthesized by the condensation of cyanuric chloride with aniline .
- Methods of Application : The compound was characterized using various spectroscopic techniques. The experimentally obtained spectroscopic data was compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .
- Results : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively. In conclusion, protein 3TNT with the best binding affinity for the ligand is the most suitable for treatment of SARS-CoV-2 .
Herbicide in Cotton Cultivation
- Summary of Application : The compound has been used as a herbicide in cotton cultivation .
- Methods of Application : The specific methods of application are not detailed in the source. However, herbicides are typically applied to the soil or sprayed onto the plants to control weeds .
- Results : The results or outcomes of this application are not specified in the source .
Antioxidant and Enzyme Inhibitor
- Summary of Application : The compound has been incorporated into a series of 16 novel benzenesulfonamides with 1,3,5-triazine moieties. These compounds were assayed for antioxidant properties and as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and tyrosinase .
- Methods of Application : The compounds were investigated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical decolorization assay, and metal chelating methods .
- Results : The benzenesulfonamides showed moderate DPPH radical scavenging and metal chelating activity, and low ABTS cation radical scavenging activity. Compounds 2b, 3d, and 3h showed inhibitory potency against AChE with % inhibition values of >90. BChE was also effectively inhibited by most of the synthesized compounds with 90% inhibition potency .
Inhibition of Glyphosate Phytotoxicity
- Summary of Application : The compound has been studied for its potential to inhibit the phytotoxicity of glyphosate, a widely used herbicide .
- Methods of Application : The specific methods of application are not detailed in the source. However, it is suggested that the compound was likely mixed with glyphosate and applied to plants .
- Results : The study found that the compound reduced the toxicity of glyphosate. However, the specific results or outcomes of this application are not specified in the source .
Eigenschaften
IUPAC Name |
4-chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWFRYFVYYBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,4-dichlorophenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



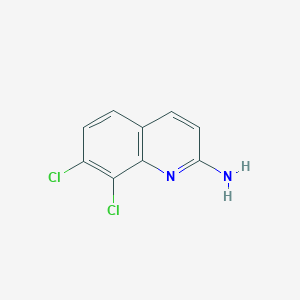
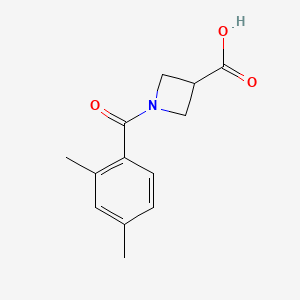
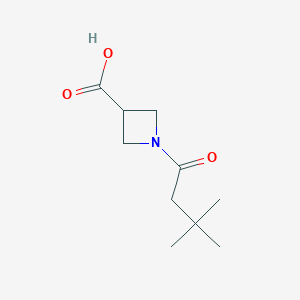
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
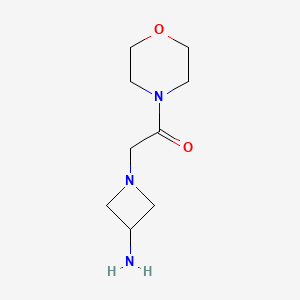
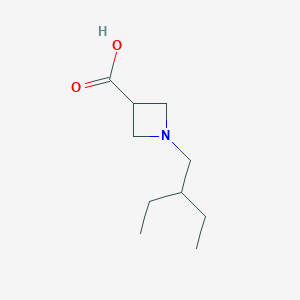
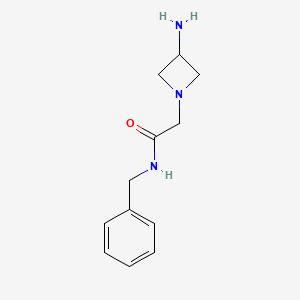
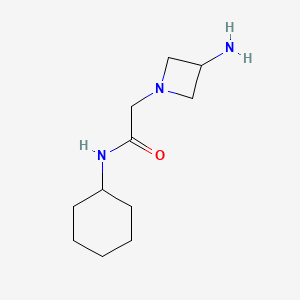
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
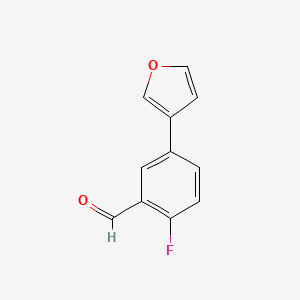
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
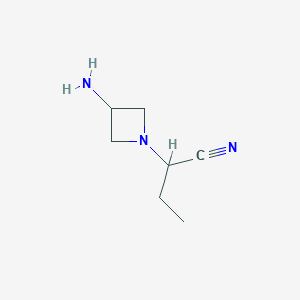
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
